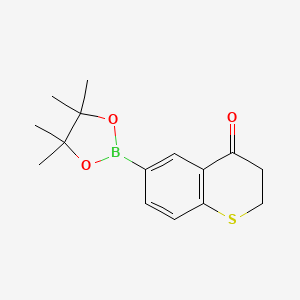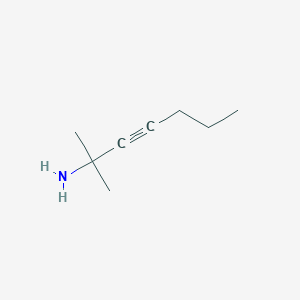
2-Methylhept-3-yn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhept-3-yn-2-amine is an organic compound that belongs to the class of amines It features a heptane backbone with a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon The amine group is also attached to the second carbon, making it a tertiary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylhept-3-yn-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 2-methylhept-3-yne with ammonia or a primary amine under suitable conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. These reactions are carried out in reactors where the reactants are mixed under controlled temperature and pressure conditions to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylhept-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Alkyl halides and acyl chlorides are frequently used reagents in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkenes, alkanes
Substitution: Substituted amines, amides
Aplicaciones Científicas De Investigación
2-Methylhept-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylhept-3-yn-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The triple bond and methyl group contribute to the compound’s reactivity and specificity in binding to targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylhept-3-yne: Lacks the amine group, making it less reactive in certain biological contexts.
Hept-3-yn-2-amine: Similar structure but without the methyl group, affecting its steric properties and reactivity.
2-Methylheptane: Saturated analog, lacking the triple bond, resulting in different chemical behavior.
Uniqueness
2-Methylhept-3-yn-2-amine is unique due to the presence of both a triple bond and an amine group on the same carbon atom, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
2-methylhept-3-yn-2-amine |
InChI |
InChI=1S/C8H15N/c1-4-5-6-7-8(2,3)9/h4-5,9H2,1-3H3 |
Clave InChI |
OWYMKGQVHFRYOV-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
![tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)

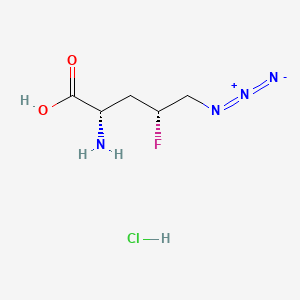
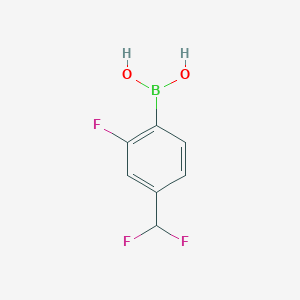
![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)
![1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride](/img/structure/B13459679.png)
![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)
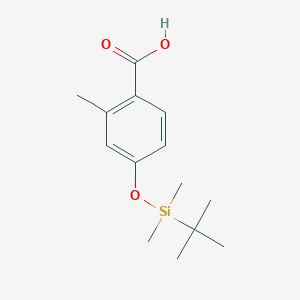

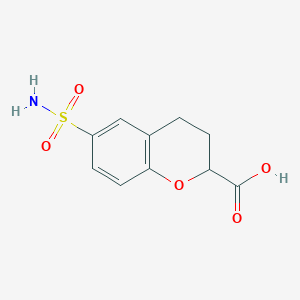
amine hydrochloride](/img/structure/B13459728.png)
